4-Chloro-1H-pyrrole-2-carbaldehyde
Overview
Description
4-Chloro-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that contains a pyrrole ring substituted with a chloro group at the 4-position and an aldehyde group at the 2-position
Mechanism of Action
Target of Action
4-Chloro-1H-pyrrole-2-carbaldehyde, a derivative of pyrrole-2-carboxaldehyde, is a nitrogen-containing heterocyclic compound . Pyrrole-2-carboxaldehyde derivatives have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrole-2-carboxaldehyde can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Pyrrole-2-carboxaldehyde derivatives, including this compound, can affect various biochemical pathways . For instance, pyrraline, a well-known diabetes molecular marker, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates that molecules containing this skeleton, like this compound, could potentially influence the biochemical pathways related to diabetes.
Result of Action
Given the wide range of biological activities exhibited by pyrrole-2-carboxaldehyde derivatives, it’s likely that this compound could have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrrole-2-carbaldehyde typically involves the chlorination of 1H-pyrrole-2-carbaldehyde. One common method is the reaction of 1H-pyrrole-2-carbaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products:
Oxidation: 4-Chloro-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Chloro-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1H-Pyrrole-2-carbaldehyde: Lacks the chloro substitution, making it less reactive in certain substitution reactions.
4-Bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.
4-Methyl-1H-pyrrole-2-carbaldehyde:
Uniqueness: 4-Chloro-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the chloro and aldehyde groups, which provide distinct reactivity patterns and potential for diverse applications in synthesis and biological studies.
Properties
IUPAC Name |
4-chloro-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJKVFXJNGRIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506523 | |
Record name | 4-Chloro-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33515-58-1 | |
Record name | 4-Chloro-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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